1-(4-Chlorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea
Description
1-(4-Chlorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is a urea derivative featuring a pyrazolo[1,5-a]pyridine core substituted with a 4-chlorobenzyl group and a methylurea moiety. The pyrazolo[1,5-a]pyridine scaffold is a nitrogen-containing heterocycle known for its versatility in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O/c17-14-6-4-12(5-7-14)9-18-16(22)19-10-13-11-20-21-8-2-1-3-15(13)21/h1-8,11H,9-10H2,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPZZQMZLYBRBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CNC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea typically involves the reaction of 4-chlorobenzylamine with pyrazolo[1,5-a]pyridine-3-carboxylic acid or its derivatives under appropriate conditions. The reaction may proceed through the formation of an intermediate isocyanate, which then reacts with the amine to form the final urea product. Common reagents used in this synthesis include coupling agents like EDCI or DCC, and solvents such as dichloromethane or DMF.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorobenzyl or pyrazolo[1,5-a]pyridine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 1-(4-Chlorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea typically involves the reaction of 4-chlorobenzyl isocyanate with pyrazolo[1,5-a]pyridine derivatives. The resulting compound is characterized by its unique structure, which combines elements from both the benzyl and pyrazolo-pyridine moieties. The chemical formula for this compound is .
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further pharmacological studies:
- Antitumor Activity : Research has indicated that pyrazolo[1,5-a]pyridine derivatives can act as potent inhibitors of various cancer cell lines. For instance, studies have shown that similar compounds can inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression .
- Antiviral Properties : Some derivatives of pyrazolo[1,5-a]pyridines have demonstrated activity against viruses such as HIV and HSV-1. This suggests that this compound may also possess antiviral properties worth investigating .
- Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit stearoyl-CoA desaturase (SCD), an enzyme involved in fatty acid metabolism. Inhibitors of SCD are being explored for their potential in treating metabolic disorders and obesity .
Case Studies
Several studies have highlighted the effectiveness of pyrazolo[1,5-a]pyridine derivatives in various applications:
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The target compound’s urea group distinguishes it from most pyrazoloheterocycles in the literature, which typically feature amines, hydrazines, or trifluoromethyl substituents. For example:
- MK86 (1-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidin-7(4H)-one) contains a pyrimidinone ring instead of urea, with a 4-chlorophenyl group .
- Pir-12-5c includes a 3-(1H-imidazol-1-yl)propylamine side chain, enhancing solubility and kinase-binding interactions .
- 7-aryl-pyrazolo[1,5-a]pyrimidines (e.g., 13a–i) lack the chlorobenzyl group but incorporate aryl substituents linked to antimicrobial activity .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The 4-chlorobenzyl group likely increases logP compared to analogs like Pir-12-5c (which has a polar imidazole side chain) .
- Metabolic Stability : The absence of ester or lactone groups (cf. intermediates in ) may reduce susceptibility to hydrolysis.
Research Implications and Gaps
Synthetic Optimization: The low yield of MK86 (3%) highlights challenges in pyrazoloheterocycle synthesis; the target compound may require novel catalytic or purification methods .
Biological Screening : Prioritize assays for kinase inhibition (e.g., TRK, EGFR) and antimicrobial activity, given the efficacy of structural analogs .
Regioselectivity : emphasizes the role of α-dicarbonyl groups in directing cyclization; similar strategies could optimize the target compound’s synthesis .
Biological Activity
1-(4-Chlorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is a synthetic organic compound belonging to the class of urea derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms of action, efficacy, and safety.
- IUPAC Name : 1-[(4-chlorophenyl)methyl]-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea
- Molecular Formula : C16H15ClN4O
- CAS Number : 1396558-97-6
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized that this compound may function as an enzyme inhibitor, potentially affecting pathways involved in cell proliferation and apoptosis.
Proposed Mechanism:
- Enzyme Inhibition : The compound may bind to the active site of target enzymes, preventing substrate binding.
- Cell Cycle Regulation : It may interfere with cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
Anticancer Activity
Recent studies have demonstrated the potential anticancer properties of this compound. For instance, it has shown significant inhibitory effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung cancer) | 36.12 | Induction of apoptosis |
| MCF-7 (Breast cancer) | 0.39 | Inhibition of proliferation |
| HCT116 (Colon cancer) | 0.07 | Significant cytotoxicity |
These results indicate that this compound could serve as a promising candidate for further development as an anticancer agent .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been explored for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
Case Studies
Several case studies have highlighted the efficacy and safety profile of this compound:
-
Study on A549 Cell Line :
- Objective : Evaluate cytotoxic effects.
- Findings : The compound induced significant apoptosis at concentrations as low as 36 µM.
- : Suggests potential for lung cancer treatment.
-
MCF-7 Cell Line Study :
- Objective : Assess proliferation inhibition.
- Findings : Demonstrated an IC50 value of 0.39 µM, indicating potent activity against breast cancer cells.
- : Highlights its potential role in breast cancer therapy.
Safety Profile
Initial toxicity assessments indicate that this compound exhibits a favorable safety profile with no acute toxicity observed at doses up to 2000 mg/kg in animal models . Further pharmacokinetic studies are necessary to fully establish its safety and efficacy in clinical settings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
